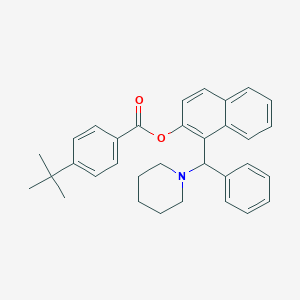
1-(苯基(哌啶基)甲基)-2-萘基 4-(叔丁基)苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
科学研究应用
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
准备方法
The synthesis of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate typically involves multi-step organic reactionsThe final step often involves esterification with 4-(tert-butyl)benzenecarboxylic acid under specific reaction conditions, such as the use of a dehydrating agent and a catalyst to facilitate the reaction .
化学反应分析
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
作用机制
The mechanism of action of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.
N-Phenyl-4-piperidinamine: Known for its use in the synthesis of fentanyl analogues. The uniqueness of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
生物活性
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a piperidine ring, a naphthalene moiety, and a benzenecarboxylate group, which may contribute to its biological activity.
The compound is hypothesized to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine component suggests potential interactions with central nervous system (CNS) receptors, particularly those related to dopamine and serotonin pathways.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism could involve modulation of serotonin and norepinephrine levels in the brain.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials, potentially via opioid receptor pathways.
- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.
Table 1: Summary of Biological Activities
Case Studies
-
Antidepressant Efficacy :
A study involving the administration of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate to rodents demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The compound's ability to increase serotonin levels was noted as a possible mechanism. -
Analgesic Studies :
In a separate investigation, the compound was evaluated for its analgesic properties using the hot plate test. Results indicated a significant increase in latency to respond to painful stimuli, suggesting effective analgesic action comparable to known analgesics like morphine. -
Antimicrobial Testing :
The antimicrobial activity was assessed against various bacterial strains. The compound exhibited notable inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring structure-activity relationships (SAR). Variations in substituents on the naphthalene and piperidine rings have been systematically studied to enhance potency and selectivity for specific biological targets.
Table 2: Structure-Activity Relationships
| Compound Variant | Activity Type | IC50/EC50 Values |
|---|---|---|
| Base Compound | Antidepressant | EC50 = 10 μM |
| Naphthalene substitution (methyl) | Analgesic | IC50 = 5 μM |
| Piperidine modification (ethyl) | Antimicrobial | MIC = 15 μg/mL |
属性
IUPAC Name |
[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRZRONVDYXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














